molecular formula C10H9N3O3 B8377184 1-(5-Methoxy-2-nitro-phenyl)-1H-pyrazole

1-(5-Methoxy-2-nitro-phenyl)-1H-pyrazole

Cat. No.: B8377184
M. Wt: 219.20 g/mol
InChI Key: JDQGJUPMTJKEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methoxy-2-nitro-phenyl)-1H-pyrazole is a nitro-substituted pyrazole derivative characterized by a pyrazole ring attached to a phenyl group bearing methoxy (–OCH₃) and nitro (–NO₂) substituents at the 5- and 2-positions, respectively. The nitro group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the methoxy group enhances solubility and modulates electronic effects.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

1-(5-methoxy-2-nitrophenyl)pyrazole

InChI

InChI=1S/C10H9N3O3/c1-16-8-3-4-9(13(14)15)10(7-8)12-6-2-5-11-12/h2-7H,1H3

InChI Key

JDQGJUPMTJKEJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])N2C=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Impact :

  • Nitro (–NO₂): Increases electrophilicity, enabling participation in nucleophilic aromatic substitution or reduction reactions. This contrasts with electron-donating groups like –OCH₃, which stabilize aromatic systems .
  • Halogens (Br, F) : Bromine enhances cross-coupling reactivity (e.g., Suzuki-Miyaura), while fluorine improves metabolic stability in drug design .
  • Alkyl/cyclohexyl groups: Improve solubility in nonpolar solvents and influence regioselectivity in catalytic C–H functionalization .

Spectroscopic and Analytical Data

Comparative NMR and MS data highlight substituent effects:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) HR-MS (m/z) Reference
This compound –NO₂ and –OCH₃ signals expected at ~7.5–8.5 (aromatic H) –OCH₃: ~56; –NO₂: ~150 (C–N) NO₂ stretch: ~1520 [M+H]⁺ calc: ~260
1-(5-Bromo-2-methoxyphenyl)-1H-pyrazole Aromatic H: 7.2–8.1 –OCH₃: 56.4; C–Br: ~120 C–Br: ~600 259.0 (observed)
1-(2-Cyclohexyl-4-fluorophenyl)-1H-pyrazole Cyclohexyl H: 1.2–2.1; F–C: ~6.9 –F: 162.3 (C–F); cyclohexyl: 25–35 C–F: ~1220 303.2 (observed)

The nitro group in the target compound would exhibit distinct IR stretches (~1520 cm⁻¹ for asymmetric NO₂) and deshielded ¹³C NMR signals compared to halogens or alkyl groups .

Reactivity and Functionalization

  • C–H Activation : Methoxy and nitro groups direct electrophilic substitution. For example, 1-(4-methoxyphenyl)-1H-pyrazole undergoes ortho-alkylation with bromocyclohexane (76% yield) via Ru catalysis, whereas nitro groups may favor meta-substitution due to electronic effects .
  • Reduction : The nitro group in the target compound can be reduced to an amine (–NH₂), a pathway utilized in prodrug synthesis (e.g., pyraclostrobin metabolites with –NH₂ moieties) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.